Paroxetine, cis-(+)-
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Overview
Description
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, social anxiety disorder, post-traumatic stress disorder, and generalized anxiety disorder . It is known by various trade names, including Paxil and Seroxat . This compound works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine typically involves multiple steps, starting from the alkaloid arecoline . One common synthetic route includes the following steps:
Formation of the key intermediate: The chiral key intermediate of paroxetine is synthesized through a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination-lactamization-amide/ester reduction sequence.
Etherification: The key intermediate is then etherified with sesamol to form the active pharmaceutical ingredient (API).
Industrial Production Methods
Industrial production methods for paroxetine involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow processing, which offers advantages in terms of productivity and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Paroxetine undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized under specific conditions to form different metabolites.
Reduction: Reductive amination is a key step in the synthesis of paroxetine.
Substitution: Paroxetine can undergo substitution reactions, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis of the final API .
Scientific Research Applications
Paroxetine has a wide range of scientific research applications:
Mechanism of Action
Paroxetine exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action is mediated through its binding to the serotonin transporter (SERT), which prevents the reabsorption of serotonin into the presynaptic neuron . Additionally, paroxetine interacts with various molecular targets, including cytochrome P450 enzymes and monoamine transporters .
Comparison with Similar Compounds
Paroxetine is often compared with other SSRIs, such as fluoxetine, sertraline, and escitalopram . While all these compounds share a similar mechanism of action, paroxetine is unique in its high potency and specific binding affinity for the serotonin transporter . Other similar compounds include:
Fluoxetine: Known by the trade name Prozac, it is another widely used SSRI.
Sertraline: Marketed as Zoloft, it is used to treat depression and anxiety disorders.
Escitalopram: Sold under the brand name Lexapro, it is known for its high efficacy and tolerability.
Paroxetine’s uniqueness lies in its specific pharmacokinetic properties and its ability to achieve therapeutic effects at lower doses compared to some other SSRIs .
Biological Activity
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of depression, anxiety disorders, and other psychiatric conditions. The cis-(+)-isomer of paroxetine has garnered interest due to its distinct biological activity and pharmacological properties. This article delves into the biological activity of cis-(+)-paroxetine, examining its mechanisms of action, pharmacodynamics, pharmacokinetics, and clinical efficacy.
Chemical Structure and Properties
Paroxetine is a phenylpiperidine derivative with the chemical formula C19H20FNO3. The cis-(+)-isomer exhibits specific binding affinities to various neurotransmitter receptors, which contribute to its therapeutic effects.
Property | Value |
---|---|
Molecular Weight | 329.371 g/mol |
Bioavailability | ~50% |
Elimination Half-life | ~21 hours |
Protein Binding | ~95% |
Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant and anxiolytic effects. The binding affinity of paroxetine for SERT has been quantified, revealing a Ki value ranging from 0.07 to 0.2 nM, indicating high potency compared to other SSRIs .
Binding Affinities
The following table summarizes the Ki values for paroxetine against various receptors:
Receptor | Ki (nM) |
---|---|
SERT | 0.07 – 0.2 |
NET | 40 – 85 |
DAT | 490 |
D2 | 7,700 |
5-HT1A | 21,200 |
5-HT2A | 6,300 |
α1 | 1,000 – 2,700 |
Pharmacodynamics
Paroxetine's pharmacodynamic profile includes not only serotonin reuptake inhibition but also interactions with norepinephrine transporters (NET) and various receptor subtypes. It has been shown to occupy approximately 88% of serotonin transporters in the prefrontal cortex after four weeks of administration in animal models .
Case Studies and Clinical Trials
- Efficacy in Anxiety Disorders: A study published in JAMA demonstrated that paroxetine significantly reduced symptoms in patients with generalized social phobia compared to placebo, with a response rate of 55% in the paroxetine group versus 24% in the placebo group .
- Major Depressive Disorder: A meta-analysis involving over 3,700 patients indicated that paroxetine was more effective than placebo in achieving at least a 50% symptom reduction . However, it had a higher incidence of adverse events compared to other SSRIs.
- Comparison with Other SSRIs: Research comparing paroxetine with citalopram found that while both were effective, paroxetine was less effective than citalopram at enhancing treatment response .
Adverse Effects
Paroxetine is associated with several side effects, including:
- Headache (37.2%)
- Delayed ejaculation (36%)
- Somnolence (26.6%)
- Nausea (25.5%)
These adverse effects were generally mild to moderate in intensity but highlight the importance of monitoring during treatment .
Properties
CAS No. |
105813-05-6 |
---|---|
Molecular Formula |
C19H20FNO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m1/s1 |
InChI Key |
AHOUBRCZNHFOSL-PBHICJAKSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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